molecular formula C11H13N3O2 B2503040 Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1427416-71-4

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No. B2503040
CAS RN: 1427416-71-4
M. Wt: 219.244
InChI Key: JUTXURVWBNRRQA-UHFFFAOYSA-N
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Description

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound that falls within the category of triazolopyridine derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can offer insights into the properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of related triazolopyridine derivatives typically involves multi-step reactions starting from various precursors. For instance, a compound with a triazolopyrimidine core was synthesized from a starting material of 5-amino-1H-1,2,4-triazole-3-carboxylic acid through cyclization and esterification steps . Another example includes the synthesis of a pyrazolotriazolopyrimidin derivative via condensation under reflux conditions . These methods suggest that the synthesis of this compound would likely involve similar strategies, such as cyclization of an appropriate precursor followed by functional group modifications like esterification.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using various analytical techniques such as elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) . For example, the structure of a triazolopyrimidine derivative was confirmed by elemental analysis and spectral data, including MS and 1H NMR . These techniques would be essential in determining the molecular structure of this compound, ensuring the correct placement of methyl groups and the ester moiety.

Chemical Reactions Analysis

The reactivity of triazolopyridine derivatives can be quite varied, depending on the substituents and the reaction conditions. For instance, a thiazolopyridine derivative was transformed with aromatic amines or monosubstituted hydrazines to yield various substituted products . Similarly, benzothiazolopyridine derivatives were obtained through reactions with different arylidinemalononitrile derivatives . These examples indicate that this compound could potentially undergo a range of chemical reactions, leading to a variety of products depending on the chosen reactants and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives can be inferred from related compounds. For example, the crystal structure of a triazolotriazin derivative was determined, showing monoclinic symmetry and specific unit cell dimensions, which provides information on the solid-state arrangement and potential intermolecular interactions . These properties are important for understanding the compound's behavior in different environments and can influence its solubility, stability, and reactivity. The physical properties of this compound, such as melting point, solubility, and crystal structure, would need to be determined experimentally.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds with potential antimicrobial properties. For instance, its derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing potency against specific strains such as Aspergillus fumigates and Syncephalastrum racemosum, highlighting its role in developing new antimicrobial agents (Mabkhot et al., 2016).

Novel Anthranilic Diamides Design

The compound is pivotal in the design and synthesis of novel anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine structures, showcasing its versatility in creating new chemical entities for various scientific applications (Dong et al., 2008).

Reactivity and Chemical Transformations

Its reactivity has been explored in the formation of indolizines and quinolizines through reactions with acetylenic dipolarophiles, demonstrating the compound's utility in synthesizing complex heterocyclic frameworks which could have applications in material science, pharmacology, and as intermediates in organic synthesis (Abarca et al., 1996).

Antioxidant Activity

Research on derivatives of this compound indicates significant antioxidant activity. These findings suggest potential applications in designing antioxidant compounds, which are crucial in combating oxidative stress related to various chronic diseases (Zaki et al., 2017).

properties

IUPAC Name

ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)10-13-12-9-8(3)7(2)5-6-14(9)10/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTXURVWBNRRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427416-71-4
Record name ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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